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molecular formula C11H10INO B8375613 5-iodo-2,6-dimethyl-1H-quinolin-4-one

5-iodo-2,6-dimethyl-1H-quinolin-4-one

Cat. No. B8375613
M. Wt: 299.11 g/mol
InChI Key: AFNOQYAETCRRLG-UHFFFAOYSA-N
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Patent
US06696467B2

Procedure details

A suspension of 3-iodo-4-methylaniline (50.0 g, 215 mmol), ethyl acetoacetate (30.7 g, 236 mmol), and toluene-4-sulfonic acid monohydrate (430 mg, 2.15 mmol) was refluxed for 2 h in cyclohexane (100 mL), allowing the water formed to collect in a Dean-Stark trap, then after cooling insoluble material was removed by filtration and the filtrate evaporated. The residue was dissolved in Dowtherm® A (25 mL) and added dropwise to hot (ca. 250° C.) Dowtherm® A. After 15 min the reaction mixture was allowed to reach room temperature, then heptane (150 mL) was added and the precipitate collected by filtration. This material was triturated in ethyl acetate to afford a 1:1 mixture of 7-iodo-2,6-methyl-1H-quinolin-4-one and 5-iodo-2,6-dimethyl-1H-quinolin-4-one (46.4 g), which was treated with phosphorus oxide chloride (130 mL) and N,N-dimethylformamide (0.6 mL). The solution obtained was stirred at 50° C. for 20 min, then carefully poured upon ice and brought to pH 7 with 25% aq. ammonium hydroxide solution. After extraction with ethyl acetate, the organic layer was washed with brine, dried (MgSO4), and evaporated. Recrystallization of the product mixture thus produced (4-chloro-7-iodo-2,6-dimethyl-quinoline and 4-chloro-5-iodo-2,6-dimethyl-quinoline) in hexane/ethyl acetate 9:1 (150 mL) afforded the title compound (7.55 g, 11%). Light brown solid, ISP-MS: m/e=318.1 ([M+H]+).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
430 mg
Type
reactant
Reaction Step Two
[Compound]
Name
7-iodo-2,6-methyl-1H-quinolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.4 g
Type
reactant
Reaction Step Three
Name
phosphorus oxide chloride
Quantity
130 mL
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[C:10](OCC)(=O)[CH2:11][C:12]([CH3:14])=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[I:31][C:32]1[C:41]([CH3:42])=[CH:40][CH:39]=[C:38]2[C:33]=1[C:34](=O)[CH:35]=[C:36]([CH3:43])[NH:37]2.[Cl-:45].[P+]=O.[OH-].[NH4+]>C1CCCCC1.CN(C)C=O.O>[Cl:45][C:10]1[C:6]2[C:4](=[CH:3][C:2]([I:1])=[C:8]([CH3:9])[CH:7]=2)[N:5]=[C:12]([CH3:14])[CH:11]=1.[Cl:45][C:34]1[C:33]2[C:38](=[CH:39][CH:40]=[C:41]([CH3:42])[C:32]=2[I:31])[N:37]=[C:36]([CH3:43])[CH:35]=1 |f:2.3,5.6,7.8,^3:45|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
IC=1C=C(N)C=CC1C
Name
Quantity
30.7 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
430 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
7-iodo-2,6-methyl-1H-quinolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
46.4 g
Type
reactant
Smiles
IC1=C2C(C=C(NC2=CC=C1C)C)=O
Step Four
Name
phosphorus oxide chloride
Quantity
130 mL
Type
reactant
Smiles
[Cl-].[P+]=O
Name
Quantity
0.6 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
to collect in a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
after cooling insoluble material
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Dowtherm® A (25 mL)
ADDITION
Type
ADDITION
Details
added dropwise to hot (ca. 250° C.) Dowtherm® A
CUSTOM
Type
CUSTOM
Details
to reach room temperature
ADDITION
Type
ADDITION
Details
heptane (150 mL) was added
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
This material was triturated in ethyl acetate
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
The solution obtained
ADDITION
Type
ADDITION
Details
carefully poured upon ice
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the product mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(=NC2=CC(=C(C=C12)C)I)C
Name
Type
product
Smiles
ClC1=CC(=NC2=CC=C(C(=C12)I)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06696467B2

Procedure details

A suspension of 3-iodo-4-methylaniline (50.0 g, 215 mmol), ethyl acetoacetate (30.7 g, 236 mmol), and toluene-4-sulfonic acid monohydrate (430 mg, 2.15 mmol) was refluxed for 2 h in cyclohexane (100 mL), allowing the water formed to collect in a Dean-Stark trap, then after cooling insoluble material was removed by filtration and the filtrate evaporated. The residue was dissolved in Dowtherm® A (25 mL) and added dropwise to hot (ca. 250° C.) Dowtherm® A. After 15 min the reaction mixture was allowed to reach room temperature, then heptane (150 mL) was added and the precipitate collected by filtration. This material was triturated in ethyl acetate to afford a 1:1 mixture of 7-iodo-2,6-methyl-1H-quinolin-4-one and 5-iodo-2,6-dimethyl-1H-quinolin-4-one (46.4 g), which was treated with phosphorus oxide chloride (130 mL) and N,N-dimethylformamide (0.6 mL). The solution obtained was stirred at 50° C. for 20 min, then carefully poured upon ice and brought to pH 7 with 25% aq. ammonium hydroxide solution. After extraction with ethyl acetate, the organic layer was washed with brine, dried (MgSO4), and evaporated. Recrystallization of the product mixture thus produced (4-chloro-7-iodo-2,6-dimethyl-quinoline and 4-chloro-5-iodo-2,6-dimethyl-quinoline) in hexane/ethyl acetate 9:1 (150 mL) afforded the title compound (7.55 g, 11%). Light brown solid, ISP-MS: m/e=318.1 ([M+H]+).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
430 mg
Type
reactant
Reaction Step Two
[Compound]
Name
7-iodo-2,6-methyl-1H-quinolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.4 g
Type
reactant
Reaction Step Three
Name
phosphorus oxide chloride
Quantity
130 mL
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[C:10](OCC)(=O)[CH2:11][C:12]([CH3:14])=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[I:31][C:32]1[C:41]([CH3:42])=[CH:40][CH:39]=[C:38]2[C:33]=1[C:34](=O)[CH:35]=[C:36]([CH3:43])[NH:37]2.[Cl-:45].[P+]=O.[OH-].[NH4+]>C1CCCCC1.CN(C)C=O.O>[Cl:45][C:10]1[C:6]2[C:4](=[CH:3][C:2]([I:1])=[C:8]([CH3:9])[CH:7]=2)[N:5]=[C:12]([CH3:14])[CH:11]=1.[Cl:45][C:34]1[C:33]2[C:38](=[CH:39][CH:40]=[C:41]([CH3:42])[C:32]=2[I:31])[N:37]=[C:36]([CH3:43])[CH:35]=1 |f:2.3,5.6,7.8,^3:45|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
IC=1C=C(N)C=CC1C
Name
Quantity
30.7 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
430 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
7-iodo-2,6-methyl-1H-quinolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
46.4 g
Type
reactant
Smiles
IC1=C2C(C=C(NC2=CC=C1C)C)=O
Step Four
Name
phosphorus oxide chloride
Quantity
130 mL
Type
reactant
Smiles
[Cl-].[P+]=O
Name
Quantity
0.6 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
to collect in a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
after cooling insoluble material
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Dowtherm® A (25 mL)
ADDITION
Type
ADDITION
Details
added dropwise to hot (ca. 250° C.) Dowtherm® A
CUSTOM
Type
CUSTOM
Details
to reach room temperature
ADDITION
Type
ADDITION
Details
heptane (150 mL) was added
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
This material was triturated in ethyl acetate
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
The solution obtained
ADDITION
Type
ADDITION
Details
carefully poured upon ice
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the product mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(=NC2=CC(=C(C=C12)C)I)C
Name
Type
product
Smiles
ClC1=CC(=NC2=CC=C(C(=C12)I)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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